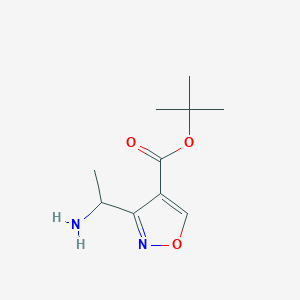
5,5-Dimethyl-2-naphthyl-1,3-thiazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-2-naphthyl-1,3-thiazolidine-4-carboxylic acid: is a synthetic compound with the molecular formula C16H17NO2S and a molecular weight of 287.38 g/mol. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2-naphthyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of naphthyl derivatives with thiazolidine precursors under controlled conditions. One common method includes the use of formaldehyde and DL-penicillamine . The reaction is carried out in the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that include the use of green chemistry principles to minimize environmental impact. Techniques such as nano-catalysis and multicomponent reactions are employed to enhance selectivity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 5,5-Dimethyl-2-naphthyl-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives with different functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the naphthyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include various thiazolidine derivatives with altered functional groups, which can be further utilized in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5,5-Dimethyl-2-naphthyl-1,3-thiazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: This compound has shown potential in biological studies due to its ability to interact with various biological targets. It is used in the development of probes for studying enzyme activities and protein interactions .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. Its derivatives are being investigated as potential drug candidates .
Industry: Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-2-naphthyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidine ring is known to enhance the compound’s binding affinity to these targets, leading to various biological effects . The pathways involved include modulation of enzyme activities and inhibition of specific protein functions .
Vergleich Mit ähnlichen Verbindungen
5,5-Dimethyl-1,3-thiazolane-4-carboxylic acid: This compound shares the thiazolidine core but lacks the naphthyl group, resulting in different biological activities.
2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid: This compound has an isopropyl group instead of the naphthyl group, leading to variations in its chemical reactivity and applications.
5,5-Dimethyl-2-(1,2,3-trihydroxypropyl)-1,3-thiazolidine-4-carboxylic acid: This derivative has additional hydroxyl groups, which influence its solubility and biological interactions.
Uniqueness: The presence of the naphthyl group in 5,5-Dimethyl-2-naphthyl-1,3-thiazolidine-4-carboxylic acid imparts unique properties, such as enhanced hydrophobic interactions and increased binding affinity to certain biological targets. This makes it a valuable compound for specific applications in medicinal chemistry and drug discovery.
Eigenschaften
IUPAC Name |
5,5-dimethyl-2-naphthalen-1-yl-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-16(2)13(15(18)19)17-14(20-16)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13-14,17H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBPQXOKHCBSOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C2=CC=CC3=CC=CC=C32)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2950303.png)
![3-(2,5-dichlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea](/img/structure/B2950307.png)

![N-(2,4-dimethylphenyl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2950309.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2950310.png)



![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2950315.png)

![4-(thiophen-2-ylmethyl)-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2950320.png)
![2-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B2950321.png)

![2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol](/img/structure/B2950323.png)
